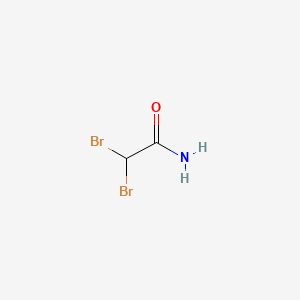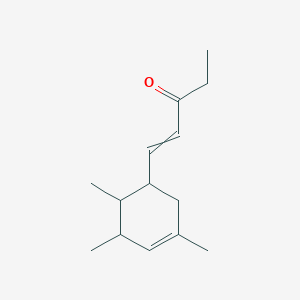
2,2-ジブロモアセトアミド
概要
説明
2,2-Dibromoacetamide is an organic compound with the molecular formula C2H3Br2NO. It is a derivative of acetamide where two hydrogen atoms on the carbon adjacent to the amide group are replaced by bromine atoms. This compound is known for its use in various chemical reactions and applications due to its unique properties.
科学的研究の応用
2,2-Dibromoacetamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
Target of Action
2,2-Dibromoacetamide primarily targets enzymes, specifically those with functional –SH groups . The compound’s interaction with these enzymes plays a crucial role in its mechanism of action.
Mode of Action
2,2-Dibromoacetamide acts via bromine, which inactivates enzymes by converting functional –SH groups to the oxidized S-S form . It is a fast-acting biocide, exerting its biocidal action directly after its application . The compound has a multi-site effect, meaning it can interact with multiple reactions and reaction sites .
Pharmacokinetics
Its chemical properties, such as its molecular weight of 21686 g/mol , may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of 2,2-Dibromoacetamide’s action is the inactivation of enzymes, which can lead to a variety of molecular and cellular effects depending on the specific enzymes and pathways involved. As a biocide, it is used to control harmful or unwanted organisms, suggesting that its effects at the cellular level likely include cell death or growth inhibition .
生化学分析
Biochemical Properties
2,2-Dibromoacetamide is known to react through its bromine chemistry, i.e., via bromine, which inactivates thiol-based (R-SH) amino acids and enzymes by converting their functional –SH groups to the oxidized S
Cellular Effects
It is known to be a byproduct produced from water purification processes
Molecular Mechanism
It is known to exert its effects through its bromine chemistry
Metabolic Pathways
It is known that two metabolic pathways are present: The debromination and subsequent desamination of 2,2-Dibromoacetamide lead to cyanoacetamide and cyanoacetic acid
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dibromoacetamide can be synthesized through the bromination of acetamide. One common method involves dissolving acetamide in bromine and then adding an aqueous potassium hydroxide solution. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination process .
Industrial Production Methods
In industrial settings, the production of 2,2-Dibromoacetamide follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2-Dibromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a dibromoacetamide derivative with an amine group.
類似化合物との比較
Similar Compounds
2,2-Dibromo-2-cyanoacetamide: Similar in structure but contains a cyano group instead of an amide group.
2-Bromoacetamide: Contains only one bromine atom and is less reactive compared to 2,2-Dibromoacetamide.
Uniqueness
2,2-Dibromoacetamide is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications where high reactivity is required .
特性
IUPAC Name |
2,2-dibromoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIKPESWSMJSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074985 | |
| Record name | 2,2-Dibromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-70-9 | |
| Record name | Dibromoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC98282 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98282 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dibromoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DIBROMOACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2196J847P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)













